5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a dimethylamino propyl chain, a hydroxy group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dimethylamino Propyl Chain: This can be done through nucleophilic substitution reactions.
Incorporation of the Benzofuran Moiety: This step may involve coupling reactions or cyclization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions of its functional groups with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound may have potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of 5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C25H27ClN2O4 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27ClN2O4/c1-15-12-18-13-17(8-9-20(18)32-15)23(29)21-22(16-6-4-7-19(26)14-16)28(25(31)24(21)30)11-5-10-27(2)3/h4,6-9,13-15,22,29H,5,10-12H2,1-3H3/b23-21- |
InChI Key |
FHXCECOEYSRUIB-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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